![molecular formula C12H19F3N2O3 B2358746 Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 153198-06-2](/img/structure/B2358746.png)
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a white to yellow solid . It has a molecular weight of 296.29 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Enantiopure Derivatives
Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate serves as a precursor for synthesizing enantiopure derivatives, notably 4-hydroxypipecolate and 4-hydroxylysine, from a common 4,6-dioxopiperidinecarboxylate precursor. This process involves the reduction of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates to produce cis-4-hydroxy delta-lactams, demonstrating its utility in the synthesis of cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).
X-ray Studies and Reduction to Hydroxylated Delta-Lactam
Another application includes the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate through X-ray analysis. This compound, when reduced, predominantly leads to the beta-hydroxylated delta-lactam tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, highlighting its role in understanding molecular structures and reactions (Didierjean et al., 2004).
Intermediate for Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as an important intermediate in the synthesis of biologically active compounds such as crizotinib. This underscores its importance in pharmaceutical research and development (Kong et al., 2016).
Synthesis of Small Molecule Anticancer Drugs
The compound also plays a role as a key intermediate in the synthesis of small molecule anticancer drugs. A specific synthesis method from piperidin-4-ylmethanol to tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been established, highlighting its significance in the development of new therapeutic agents (Zhang et al., 2018).
Safety and Hazards
The safety information for Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
- The primary target of this compound is the HTH-type transcriptional regulator EthR in the bacterium Mycobacterium tuberculosis . EthR plays a crucial role in regulating the expression of the ethA gene, which encodes an enzyme involved in the activation of the antitubercular drug ethionamide.
Target of Action
properties
IUPAC Name |
tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUFBULRXXJOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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